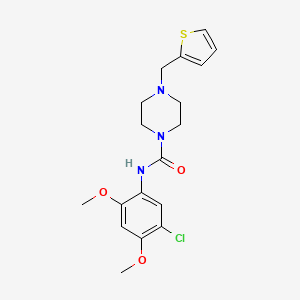

N-(5-chloro-2,4-dimethoxyphenyl)-4-(2-thienylmethyl)-1-piperazinecarboxamide

Descripción general

Descripción

The compound belongs to the piperazine class, which is known for its versatility in chemical synthesis and potential biological activities. Piperazine derivatives are often explored for their pharmacological properties and serve as a crucial scaffold in medicinal chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives like "N-(5-chloro-2,4-dimethoxyphenyl)-4-(2-thienylmethyl)-1-piperazinecarboxamide" typically involves multi-step reactions, starting from basic piperazine and introducing various functional groups through substitution reactions, amidation, and alkylation. Such processes are carefully designed to achieve high yield and purity of the final product.

Molecular Structure Analysis

Piperazine derivatives are characterized by their flexible molecular structure, allowing for a wide range of interactions with biological targets. The presence of chloro, dimethoxyphenyl, and thienylmethyl groups in the compound contributes to its unique chemical behavior and potential receptor binding properties.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitution and coupling reactions, which are essential for further modifications and derivatization. The chemical stability, reactivity, and solubility of the compound depend on the nature of its substituents and the overall molecular architecture.

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystalline structure, are influenced by the compound's molecular composition. These properties are crucial for determining the compound's suitability for different applications, including research and development in pharmacology.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and photostability, play a significant role in the compound's interactions with biological systems and its overall pharmacokinetic profile. Understanding these properties is essential for predicting the compound's behavior in physiological conditions.

Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocyclic Compounds

Research has explored the synthesis of novel heterocyclic compounds derived from specific chemical precursors for potential use as anti-inflammatory and analgesic agents. These compounds exhibit promising cyclooxygenase inhibition and have been evaluated for their analgesic and anti-inflammatory activities, indicating potential applications in pharmaceuticals (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anti-Proliferative Activities

Another area of application involves the synthesis of N-Mannich bases and their evaluation against various pathogenic organisms. These compounds have shown broad-spectrum antibacterial activities and significant anti-proliferative activity against several cancer cell lines, highlighting their potential in developing new antimicrobial and anticancer therapies (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Molecular Interaction Studies

Research on the molecular interaction of certain antagonists with cannabinoid receptors has provided insights into the structural requirements for binding and activity. This knowledge is crucial for the design of new drugs with specific receptor affinities, offering potential applications in treating various neurological and psychological disorders (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis of Polyamides Containing Nucleobases

The synthesis of polyamides incorporating nucleobases like theophylline and thymine has been explored, with applications in creating novel polymers with specific physical and chemical properties. These materials could have various industrial and biomedical applications, including drug delivery systems and biocompatible materials (Hattori & Kinoshita, 1979).

Lewis Basic Catalysts for Hydrosilylation

The development of highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines demonstrates the application of these compounds in synthetic organic chemistry. This process is essential for producing chiral molecules, which are crucial in pharmaceuticals and agrochemicals (Wang, Cheng, Wu, Wei, & Sun, 2006).

Propiedades

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S/c1-24-16-11-17(25-2)15(10-14(16)19)20-18(23)22-7-5-21(6-8-22)12-13-4-3-9-26-13/h3-4,9-11H,5-8,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXZQCKXPBKVNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)CC3=CC=CS3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4620048.png)

![2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4620055.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4620067.png)

![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide](/img/structure/B4620080.png)

![2-[(4-methylbenzyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4620103.png)

![N-allyl-2-{[3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4620108.png)

![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide](/img/structure/B4620116.png)

![isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4620135.png)

![2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4620137.png)

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4620146.png)